![molecular formula C9H10N4 B2638331 [2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine CAS No. 1052557-59-1](/img/structure/B2638331.png)
[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine
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Overview
Description
“[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine” is a biochemical used for proteomics research . It has a molecular formula of C9H10N4 and a molecular weight of 174.2 .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes “[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The molecular structure of “[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine” includes one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These are capable of coordinating to the metal .Chemical Reactions Analysis
The “[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine” and its derivatives have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .Physical And Chemical Properties Analysis
“[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine” is a white solid with a melting point of 149–153 °C . Its FTIR (KBr, ν(cm −1)) values are: 3271 (NH), 2860–3172 (C–H), 1608 (C=N), 1548 (C=C), 1485 (C=C), 1284 (C–Npz), 1246 (C–N aliphatique) .Scientific Research Applications
Medicine and Agriculture
Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Organic Synthesis
Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group . Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
Chemosensors
Utility of pyrazoles and their derivatives in constructing ordered porous materials with physicochemical characteristics such as chemosensors has undoubtedly created much interest in developing newer frameworks . A variety of pyrazole based chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields and nonlinear optical behavior .
Metal Ion Detection
Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions . Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .
Environmental Monitoring
Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring .
Biological Imaging
Pyrazole derived MOF’s have also been used for biological imaging .
Nonlinear Optical Properties
Pyrazole derivatives have been studied and reported with remarkable physicochemical properties, metal sensors/detectors, quantitative/qualitative estimations and nonlinear optical (NLO) properties .
Photophysical Probes
1H-pyrazole has also been extensively studied for the construction of tunable photophysical probes .
Future Directions
The study of pyrazole-based ligands, including “[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine”, is an active area of research due to their potential applications in various fields such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents . Further developments in catalytic processes relating to catecholase activity are expected .
properties
IUPAC Name |
(2-pyrazol-1-ylpyridin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-8-2-4-11-9(6-8)13-5-1-3-12-13/h1-6H,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVBELCNOMMBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine | |
CAS RN |
1052557-59-1 |
Source
|
Record name | [2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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